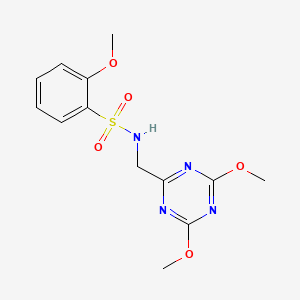

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide

説明

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide is a triazine-based sulfonamide compound characterized by a 1,3,5-triazine heterocycle substituted with methoxy groups at the 4- and 6-positions, a methylene bridge linking the triazine to a 2-methoxybenzenesulfonamide moiety.

特性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O5S/c1-20-9-6-4-5-7-10(9)23(18,19)14-8-11-15-12(21-2)17-13(16-11)22-3/h4-7,14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMUZHFZTISGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an appropriate sulfonamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine or N-methylmorpholine to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Starting Materials: 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-methoxybenzenesulfonamide.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Base: Triethylamine or N-methylmorpholine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is usually achieved through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Condensation Reactions: It is commonly used in condensation reactions to form amides and esters from carboxylic acids and amines or alcohols.

Common Reagents and Conditions

Reagents: Carboxylic acids, amines, alcohols, bases (e.g., triethylamine, N-methylmorpholine).

Conditions: Organic solvents (e.g., dichloromethane, tetrahydrofuran), room temperature to slightly elevated temperatures.

Major Products

Amides: Formed from the reaction with carboxylic acids and amines.

Esters: Formed from the reaction with carboxylic acids and alcohols.

科学的研究の応用

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.

Biology: Employed in the modification of biomolecules, such as the conjugation of proteins and peptides.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects involves the activation of carboxylic acids. The triazine ring facilitates the formation of an active ester intermediate, which can then undergo nucleophilic attack by an amine or alcohol. This results in the formation of amides or esters, respectively. The molecular targets and pathways involved are primarily related to the activation and subsequent reaction of carboxylic acids.

類似化合物との比較

Table 1: Key Triazine-Based Sulfonamide and Sulfonylurea Derivatives

*Molecular formula inferred from structural analogs.

Key Observations:

- Triafamone shares the 4,6-dimethoxy triazine core with the target compound but incorporates a fluorophenyl group and difluoromethyl sulfonamide, enhancing herbicidal activity via acetolactate synthase (ALS) inhibition .

- Metsulfuron-methyl uses a sulfonylurea bridge instead of a sulfonamide, demonstrating the critical role of the sulfonyl group in herbicidal ALS inhibition. The target compound’s sulfonamide may offer alternative binding kinetics or environmental persistence .

- TRI , an antifungal triazine derivative, highlights the importance of the para-substituted aromatic moiety (4-methoxyaniline) for activity against C. albicans. The target compound’s 2-methoxybenzenesulfonamide may lack optimal spatial arrangement for antifungal efficacy .

Table 2: Physicochemical Properties of Selected Triazine Derivatives

Key Observations:

- The target compound’s higher molecular weight and methoxy groups suggest lower water solubility compared to DMTMM , a triazine-based coupling reagent used in peptide synthesis .

- N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide () demonstrates how piperidine substitution improves solubility, a feature absent in the target compound’s methylene-linked benzenesulfonamide .

生物活性

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazine moiety linked to a methoxybenzenesulfonamide group. The general structure can be represented as follows:

Synthesis typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with 2-methoxybenzenesulfonamide under controlled conditions to yield the desired product. Various methods have been explored to optimize yield and purity.

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds containing triazine structures. For instance, derivatives similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with triazine moieties exhibited high potency in inhibiting cell proliferation in lung cancer cell lines (A549 and HCC827) with IC50 values ranging from 6.26 to 20.46 µM in 2D assays .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. For example, similar compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial potential .

The biological activity of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide is thought to involve several mechanisms:

- DNA Intercalation : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes.

- Cytokine Modulation : Research indicates that related compounds can inhibit pro-inflammatory cytokines (e.g., IL-6 and IL-23) by suppressing pathways such as MAPK and NF-kB .

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study A | Significant antitumor activity | A549, HCC827 | 6.26 - 20.46 µM |

| Study B | Antimicrobial efficacy against E. coli | E. coli | Effective at low concentrations |

| Study C | Cytokine inhibition in macrophages | THP-1 macrophages | Reduces IL-6 and IL-23 levels |

Q & A

Q. What are the established synthetic routes for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting a triazine derivative (e.g., 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride) with 2-methoxybenzenesulfonamide under reflux in aprotic solvents like dimethylformamide (DMF). Reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via recrystallization or column chromatography. Key intermediates are validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- 1H/13C NMR to confirm substituent positions on the triazine and benzene rings.

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% is typical for research-grade material).

- Electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ peak at m/z 385.3).

- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) .

Q. What is the mechanistic role of this compound in herbicidal applications?

Methodological Answer: As a sulfonylurea derivative, it inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants. Researchers validate herbicidal activity using in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of ALS activity) and in planta dose-response experiments under controlled greenhouse conditions. Dose-dependent growth inhibition in model weeds like Arabidopsis thaliana is quantified using shoot biomass measurements .

Advanced Research Questions

Q. How can computational methods like DFT elucidate its reactivity and electronic properties?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron distribution, frontier molecular orbitals (HOMO/LUMO), and reactive sites. For example, the triazine ring’s electron-deficient nature facilitates nucleophilic attacks, while sulfonamide groups influence solubility. Transition-state analysis predicts reaction pathways for derivatization. Validation involves comparing computed NMR chemical shifts with experimental data .

Q. How are photodegradation pathways analyzed to assess environmental persistence?

Methodological Answer: Photolysis experiments under UV light (λ = 254–365 nm) in aqueous or organic media simulate environmental degradation. Degradation products are identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID). Kinetic studies quantify half-life (t₁/₂) under varying pH and light intensity. Key intermediates (e.g., de-methylated triazine or sulfonic acid derivatives) are structurally confirmed using high-resolution MS (HRMS) .

Q. How can structural modifications optimize its selectivity and reduce non-target toxicity?

Methodological Answer: Structure-activity relationship (SAR) studies systematically modify substituents:

- Replace methoxy groups on the triazine with ethoxy or amino groups to alter lipophilicity.

- Introduce steric hindrance near the sulfonamide moiety to enhance enzyme-binding specificity. Biological assays (e.g., ALS inhibition IC₅₀ comparisons) and toxicity screens (e.g., Daphnia magna acute toxicity tests) prioritize derivatives with improved selectivity .

Q. How do researchers resolve contradictions in solubility data across studies?

Methodological Answer: Contradictions arise from solvent polarity and temperature variations. Standardized protocols involve:

- Shake-flask method : Measure solubility in buffered solutions (pH 4–9) at 25°C.

- HPLC quantification : Use calibration curves for accuracy.

- Thermodynamic modeling : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility. Cross-validate with differential scanning calorimetry (DSC) for polymorphic form consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。